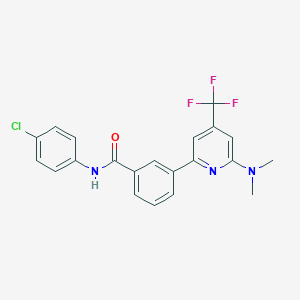

N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide

Description

N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide is a benzamide derivative featuring a pyridine ring substituted with dimethylamino (-N(CH₃)₂) and trifluoromethyl (-CF₃) groups at the 6- and 4-positions, respectively. The benzamide core is further substituted with a 4-chlorophenyl group. Key predicted physicochemical properties (based on analogs) include a molar mass of ~411–420 g/mol, moderate lipophilicity (logP ~3–4), and a pKa of ~12.1, indicating basicity influenced by the dimethylamino group .

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-15(21(23,24)25)11-18(27-19)13-4-3-5-14(10-13)20(29)26-17-8-6-16(22)7-9-17/h3-12H,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMDIPNRWZNDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chlorophenyl group : Enhances lipophilicity and potential interaction with biological targets.

- Dimethylamino group : May influence the compound's ability to cross biological membranes.

- Trifluoromethyl group : Often associated with increased metabolic stability and bioactivity.

Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many derivatives demonstrate inhibitory effects on key enzymes involved in disease pathways, particularly in cancer and infectious diseases.

- Receptor Modulation : The ability to bind to specific receptors can lead to modulation of signaling pathways, impacting cell proliferation and survival.

- Antimicrobial Activity : Some studies suggest that related compounds exhibit significant antibacterial and antifungal properties.

In Vitro Studies

Numerous in vitro studies have evaluated the biological activity of this compound. Below is a summary of findings from various assays:

Case Study 1: Anticancer Efficacy

A study investigated the anticancer potential of the compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and lung cancer models, suggesting that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, the compound was tested against multiple strains of bacteria and fungi. The findings revealed that it exhibited potent activity against resistant strains of Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Analogs

(a) N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311279-49-8)

- Structure: Differs by a chloro (-Cl) substituent at the pyridine 6-position instead of dimethylamino.

- Properties :

- Molar mass: 411.2 g/mol

- Predicted boiling point: 455.2°C

- pKa: 12.12

- Density: 1.446 g/cm³

- The trifluoromethyl group in both compounds enhances metabolic stability and lipophilicity .

(b) 3-Chloro-N-phenyl-phthalimide

- Structure : Benzamide replaced by a phthalimide ring with a chloro substituent.

- Applications: Used as a monomer in polyimide synthesis. The absence of a pyridine ring limits electronic conjugation compared to the target compound.

- Key Difference : The phthalimide core is more rigid, favoring polymer formation, while the target compound’s pyridine-benzamide structure may offer flexibility for small-molecule interactions .

Pyridine-Containing Derivatives

(a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure : Features a pyrazolo-pyrimidine core and a sulfonamide group.

- The sulfonamide group (-SO₂NH₂) enhances acidity (pKa ~1–2), contrasting with the benzamide’s neutral/basic profile .

(b) 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide

- Structure : Furopyridine core with a pyrimidine-cyclopropylcarbamoyl side chain.

Substituted Benzamides with Alkoxy Chains

Examples from include benzamides with alkoxy-phenyl groups (e.g., butoxy, pentyloxy).

- Structural Difference : Alkoxy chains (-OR) increase hydrophobicity and membrane permeability compared to the target compound’s chloro-phenyl and trifluoromethyl groups.

- Functional Implication : Alkoxy substituents are common in prodrug designs, whereas the target compound’s electronegative groups (Cl, CF₃) may optimize target binding or metabolic resistance .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molar Mass (g/mol) | pKa | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound* | ~420† | 12.12 | ~455† | 6-dimethylamino, 4-CF₃, 4-Cl-phenyl |

| N-(4-Cl-phenyl)-3-(6-Cl-4-CF₃-pyridin-2-yl)-benzamide | 411.2 | 12.12 | 455.2 | 6-Cl, 4-CF₃, 4-Cl-phenyl |

| 3-Chloro-N-phenyl-phthalimide | 257.7 | N/A | N/A | Phthalimide core, 3-Cl |

Research Implications and Limitations

- Structural Insights: The dimethylamino group in the target compound likely improves solubility and hydrogen-bonding capacity compared to chloro analogs.

- Gaps in Evidence: No direct biological or synthetic data for the target compound are provided; comparisons rely on structural extrapolation.

- Future Directions : Experimental studies on binding affinity (e.g., kinase assays) and synthetic routes (e.g., coupling reactions) are needed to validate hypotheses.

Preparation Methods

General Synthetic Strategy

The synthesis of this benzamide derivative generally follows a modular approach, involving the formation of the pyridinyl core, attachment of the phenyl group, and subsequent amide formation. The key steps include:

- Preparation of the pyridine intermediate bearing the trifluoromethyl and dimethylamino substituents.

- Coupling of the pyridine derivative with the phenyl component, often via nucleophilic substitution or cross-coupling reactions.

- Formation of the benzamide linkage through amide bond formation, typically via acylation with benzoyl derivatives.

This approach allows for structural diversity and optimization of yields and purity.

Synthesis of the Pyridine Core

The pyridine ring, bearing the trifluoromethyl and dimethylamino groups, is synthesized via fluorination and substitution reactions:

The synthesis of trifluoromethylpyridines is well-documented, involving chlorination of methyl groups followed by fluorination, as described in recent literature.

Coupling of Pyridine and Phenyl Moieties

The phenyl group, substituted with a chloro group, is linked to the pyridine core via:

This step ensures the formation of a stable C–C bond between the heterocyclic and aromatic components.

Formation of the Benzamide Linkage

The final step involves converting the phenyl-pyridine intermediate into the benzamide derivative:

The benzamide formation is optimized for high yield and minimal side reactions.

Purification and Characterization

Purification techniques include:

- Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes).

- Recrystallization from solvents like ethanol or acetonitrile.

- Analytical confirmation via NMR, HRMS, and HPLC.

Data Table: Summary of Key Reagents and Conditions

| Step | Key Reagents | Typical Conditions | Purpose |

|---|---|---|---|

| Pyridine fluorination | Selectfluor, Togni reagent | Room temperature, inert atmosphere | Introduce fluorine substituents |

| Phenyl chlorination | NCS, UV or heat | Radical conditions | Chlorination of phenyl rings |

| Cross-coupling | Pd(PPh₃)₄, boronic acid | 80–100°C, inert atmosphere | C–C bond formation |

| Amide formation | Benzoyl chloride, triethylamine | 0–25°C | Benzamide linkage |

Notes on Research Findings and Optimization

- Yield enhancement is achieved by optimizing reaction temperatures, solvent choice, and catalyst loadings.

- Selectivity in fluorination and chlorination steps is critical to avoid overreaction or formation of by-products.

- Purification via chromatography ensures high purity, essential for biological activity studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide, and how can reaction conditions be controlled to minimize side products?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Preparation of the pyridine core via nucleophilic substitution at the 2-position using 4-trifluoromethyl-6-dimethylaminopyridine.

- Step 2 : Coupling the pyridine intermediate with 3-carboxybenzamide via amide bond formation using HATU or EDC/NHS as coupling agents.

- Step 3 : Final functionalization with 4-chlorophenyl groups under Buchwald-Hartwig conditions (Pd catalysis) .

- Key Considerations : Optimize solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for amide coupling) to reduce byproducts like unreacted intermediates. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and computational methods are most reliable for confirming the compound’s structure?

- Methodological Answer :

- NMR : Use - and -NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; trifluoromethyl at δ ~120 ppm in ) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 448.1).

- X-ray Crystallography : Resolve ambiguities in regiochemistry of pyridine and benzamide moieties .

Q. How can researchers assess the compound’s stability under physiological conditions for in vitro assays?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; analyze degradation via HPLC.

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life () and intrinsic clearance .

- Light Sensitivity : Store in amber vials and monitor photodegradation using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in target binding?

- Methodological Answer :

- Analog Synthesis : Replace CF with CH, Cl, or H and compare binding affinities (e.g., via SPR or ITC).

- Computational Docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to assess interactions with hydrophobic pockets in target proteins .

- Free Energy Perturbation (FEP) : Quantify the energetic contribution of CF to binding using FEP simulations .

Q. What experimental strategies resolve contradictions between in vitro binding data and cellular activity assays?

- Methodological Answer :

- Assay Validation : Confirm binding affinity (e.g., K) via orthogonal methods (SPR vs. fluorescence polarization).

- Membrane Permeability : Measure logP (e.g., ~3.5 via shake-flask method) to assess cellular uptake limitations .

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify confounding interactions .

Q. How can researchers optimize metabolic stability without compromising target potency?

- Methodological Answer :

- Isotere Replacement : Substitute metabolically labile groups (e.g., dimethylamino → pyrrolidine) to block CYP450 oxidation .

- Prodrug Design : Mask polar groups (e.g., ester prodrugs) to enhance bioavailability.

- In Silico ADMET : Use tools like SwissADME to predict metabolic hotspots and guide synthetic modifications .

Q. What crystallization challenges arise for this compound, and how can they be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.